Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate
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Overview
Description
Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluorophenylamine with piperazine under controlled conditions to form the 4-(2-fluorophenyl)piperazine intermediate.
Coupling with Benzo[d][1,3]dioxole: The intermediate is then coupled with benzo[d][1,3]dioxole-5-carbaldehyde in the presence of a suitable catalyst to form the benzo[d][1,3]dioxol-5-yl derivative.
Formation of the Final Compound: The final step involves the reaction of the benzo[d][1,3]dioxol-5-yl derivative with ethyl oxalyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as high-performance liquid chromatography (HPLC), and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, particularly at positions ortho or para to the existing substituents, using reagents like sodium methoxide or sodium hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium methoxide, sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological disorders such as depression, anxiety, and schizophrenia due to its interaction with neurotransmitter receptors.
Pharmacology: Research focuses on its binding affinity to various receptors and its pharmacokinetic properties.
Biochemistry: It is used to study enzyme interactions and metabolic pathways involving aromatic and heterocyclic compounds.
Industrial Chemistry:
Mechanism of Action
The mechanism of action of Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate involves its interaction with neurotransmitter receptors in the brain. It is believed to modulate the activity of serotonin and dopamine receptors, which play crucial roles in mood regulation and cognitive functions. The compound’s structure allows it to cross the blood-brain barrier, making it effective in targeting central nervous system disorders.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)amino)-2-oxoacetate: Similar structure but lacks the fluorine atom, which may affect its binding affinity and pharmacokinetic properties.
Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-chlorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and biological activity.
Uniqueness
The presence of the fluorine atom in Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate enhances its lipophilicity and metabolic stability, potentially leading to improved efficacy and reduced side effects compared to its non-fluorinated analogs.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
ethyl 2-[[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]amino]-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O5/c1-2-30-23(29)22(28)25-14-19(16-7-8-20-21(13-16)32-15-31-20)27-11-9-26(10-12-27)18-6-4-3-5-17(18)24/h3-8,13,19H,2,9-12,14-15H2,1H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LULRKCSUIUIZHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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